Bradykinin Triacetate

Description

Properties

CAS No. |

5979-11-3 |

|---|---|

Molecular Formula |

C56H85N15O17 |

Molecular Weight |

1240.4 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C50H73N15O11.3C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;3*1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);3*1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;;;/m0.../s1 |

InChI Key |

GGIQAOBCVDFMSP-XFUQBTSGSA-N |

Isomeric SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |

Related CAS |

58-82-2 (Parent) |

sequence |

RPPGFSPFR |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bradykinin Triacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

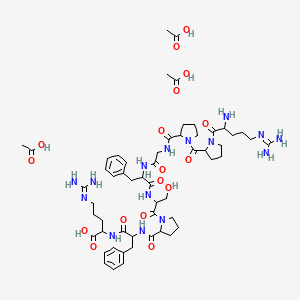

Bradykinin is a potent vasoactive nonapeptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. It is a critical mediator in various physiological and pathological processes, including inflammation, blood pressure regulation, pain, and vascular permeability.[1][2] Bradykinin triacetate is a salt form of bradykinin, where the peptide is complexed with three acetate ions. This formulation is often employed to enhance the stability and solubility of the bradykinin peptide for research and pharmaceutical applications.[3][4][5][6] The biological activity of this compound is attributable to the bradykinin peptide itself. This guide provides a comprehensive overview of the molecular mechanisms underlying the action of bradykinin, detailing its interaction with cell surface receptors and the subsequent intracellular signaling cascades.

Core Mechanism of Action: Receptor Binding and G-Protein Coupling

Bradykinin exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[7]

-

Bradykinin B1 Receptor (B1R): The B1R is typically not present in healthy tissues but is induced under conditions of inflammation, tissue injury, and infection.[1] Its expression is upregulated by pro-inflammatory cytokines. The primary endogenous ligand for the B1R is des-Arg9-bradykinin, a metabolite of bradykinin.

-

Bradykinin B2 Receptor (B2R): The B2R is constitutively expressed in a wide variety of tissues and is responsible for the majority of the physiological effects of bradykinin.[1][7]

Upon binding of bradykinin to the B2R, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The B2R primarily couples to Gαq and Gαi.[7]

Quantitative Data: Receptor Binding Affinities and Functional Potency

The affinity of bradykinin for its receptors and its potency in eliciting downstream cellular responses have been quantified in various studies. The following tables summarize key quantitative data.

| Ligand | Receptor | Cell/Tissue Type | Assay Type | Kd (nM) | Reference(s) |

| Bradykinin | B2 | IMR90 human lung fibroblasts | Radioligand Binding | 2.5 | [8] |

| Bradykinin | B2 | Bovine tracheal smooth muscle cells | Functional (Ca2+) | 26 | [3] |

| Ligand | Receptor | Cell/Tissue Type | Assay Type | EC50 (nM) | Reference(s) |

| Bradykinin | B2 | Bovine tracheal smooth muscle cells | Calcium Mobilization | 0.2 (log EC50 = -8.7 M) | [3] |

| Bradykinin | B2 | Guinea-pig aortic smooth muscle cells | Calcium Mobilization | 12.6 (log EC50 = -7.9 M) | [9] |

| Bradykinin | B2 | HiTSeeker BDKRB2 Cell Line | Calcium Mobilization | 2.18 | [10] |

| Bradykinin | B2 | HiTSeeker BDKRB2 Cell Line | β-arrestin Recruitment | 5.21 | [10] |

Signaling Pathways

The activation of Gαq and Gαi by the bradykinin B2 receptor initiates distinct downstream signaling cascades.

Gαq-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization

The primary signaling pathway activated by the B2 receptor is mediated by Gαq.

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

Downstream Effects of Gαq Signaling

The increase in intracellular calcium and activation of PKC lead to several key physiological responses:

-

Nitric Oxide Synthase (eNOS) Activation: The elevated intracellular Ca2+ binds to calmodulin, and the Ca2+/calmodulin complex activates endothelial nitric oxide synthase (eNOS).[12][13] This leads to the production of nitric oxide (NO), a potent vasodilator.[14][15]

-

Arachidonic Acid Release and Prostaglandin Synthesis: The increase in intracellular Ca2+ also stimulates phospholipase A2 (PLA2), which cleaves membrane phospholipids to release arachidonic acid (AA). AA is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, which are key mediators of inflammation and pain.

Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The coupling of the B2 receptor to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The physiological consequences of this pathway are less well-characterized compared to the Gαq pathway but may contribute to the modulation of other signaling cascades.

Experimental Protocols

Radioligand Binding Assay for B2 Receptor

This protocol is used to determine the binding affinity of ligands for the B2 receptor.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the B2 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled bradykinin (e.g., [3H]-Bradykinin), and varying concentrations of the unlabeled test compound. Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with bound radioligand, while the free radioligand will pass through.

-

Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following B2 receptor activation.

Detailed Methodology:

-

Cell Preparation and Dye Loading: Plate cells expressing the B2 receptor in a 96-well plate and allow them to adhere. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.[16]

-

Baseline Fluorescence Measurement: Wash the cells to remove excess dye. Measure the baseline fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

-

Stimulation and Measurement: Add varying concentrations of this compound to the wells. Immediately begin measuring the fluorescence intensity at regular intervals to capture the change in intracellular calcium concentration over time.

-

Data Analysis: For each concentration of this compound, determine the peak fluorescence intensity. Plot the peak fluorescence intensity against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

eNOS Activity Assay

This protocol measures the activity of eNOS by quantifying the production of nitric oxide.

Detailed Methodology:

-

Cell/Tissue Lysate Preparation: Prepare lysates from cells or tissues that have been treated with this compound.

-

Enzyme Reaction: Incubate the lysate with L-arginine (the substrate for eNOS) and necessary cofactors (e.g., NADPH, Ca2+/calmodulin).

-

Nitrite/Nitrate Measurement: The nitric oxide produced by eNOS is rapidly converted to nitrite and nitrate. Measure the total nitrite and nitrate concentration in the reaction mixture using a colorimetric assay, such as the Griess assay.[14]

-

Data Analysis: Compare the amount of nitrite/nitrate produced in bradykinin-stimulated samples to that in unstimulated controls to determine the increase in eNOS activity.

Arachidonic Acid Release Assay

This assay quantifies the release of arachidonic acid from cells following B2 receptor stimulation.

Detailed Methodology:

-

Cell Labeling: Culture cells in a medium containing radiolabeled arachidonic acid (e.g., [3H]-arachidonic acid). The cells will incorporate the radiolabel into their membrane phospholipids.

-

Stimulation: Wash the cells to remove unincorporated radiolabel. Stimulate the cells with varying concentrations of this compound for a defined period.

-

Sample Collection: Collect the cell culture supernatant, which contains the released [3H]-arachidonic acid.

-

Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.

-

Data Analysis: Plot the amount of radioactivity released against the concentration of this compound to determine the dose-dependent release of arachidonic acid.

Conclusion

This compound, through the action of the bradykinin peptide, is a potent signaling molecule that activates a complex network of intracellular pathways, primarily through the B2 receptor. The coupling to Gαq and subsequent activation of the phospholipase C pathway leads to increased intracellular calcium, nitric oxide production, and arachidonic acid release, culminating in its well-established physiological effects on vascular tone, inflammation, and pain. The detailed understanding of these mechanisms, supported by robust experimental methodologies, is crucial for the development of novel therapeutic agents targeting the bradykinin system for a range of clinical applications.

References

- 1. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

- 10. Mechanism of purinergic activation of endothelial nitric oxide synthase in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Direct biochemical evidence for eNOS stimulation by bradykinin in the human forearm vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bu.edu [bu.edu]

- 16. hellobio.com [hellobio.com]

bradykinin triacetate signaling pathway

An In-depth Technical Guide to the Bradykinin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (BK) is a potent, short-lived nonapeptide that plays a critical role in a multitude of physiological and pathological processes.[1] As a member of the kinin family of peptides, it is a key mediator of inflammation, pain, vasodilation, and vascular permeability.[1][2] The biological effects of bradykinin are transduced by two distinct G-protein coupled receptors (GPCRs), designated as the B1 receptor (B1R) and the B2 receptor (B2R).[1][3][4]

The B2R is constitutively expressed in a wide variety of healthy tissues and is responsible for the majority of bradykinin's well-characterized physiological effects, including its role as a vasodilator.[2][4] Conversely, the B1R is typically expressed at very low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and the presence of cytokines.[1][2][4] This inducible nature positions the B1R as a key player in chronic inflammatory conditions and pain.[2][5]

Dysregulation of the bradykinin signaling pathway is implicated in numerous diseases. Most notably, it is the primary driver of swelling in hereditary angioedema (HAE) and in angioedema induced by angiotensin-converting enzyme (ACE) inhibitors.[6][7][8] The pathway's involvement in inflammation, pain, cancer progression, and even glucose metabolism underscores its importance as a therapeutic target for a wide range of clinical applications.[4][9][10] This guide provides a detailed examination of the core signaling cascades, quantitative pharmacological data, and key experimental methodologies for studying this multifaceted pathway.

Core Signaling Pathways

Bradykinin initiates its cellular effects by binding to either the B1 or B2 receptor, triggering a cascade of intracellular events primarily mediated by heterotrimeric G-proteins.

B2 Receptor Signaling

The B2 receptor is the principal mediator of bradykinin's actions and couples to at least two major G-protein families: Gαq and Gαi.[3][11]

-

Gαq Pathway: This is the primary transduction mechanism for the B2 receptor.[3][12]

-

Phospholipase C (PLC) Activation: Upon bradykinin binding, the activated Gαq subunit stimulates phospholipase C (PLC).[3][9]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][13]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][9][14]

-

Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and the presence of DAG activates members of the Protein Kinase C (PKC) family.[9][13] PKC activation is a critical node, leading to the phosphorylation of numerous downstream targets.

-

-

Gαi Pathway: The B2 receptor can also couple to Gαi, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][11]

-

Downstream Effector Cascades:

-

MAPK/ERK Pathway: B2R activation robustly stimulates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway. This is often mediated through PKC and can involve transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[14][15][16][17] This pathway is crucial for bradykinin's effects on cell proliferation and gene expression.[14][15]

-

PI3K/Akt Pathway: Bradykinin can also activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival, growth, and metabolism.[9][14]

-

Nitric Oxide (NO) Production: In endothelial cells, the rise in intracellular Ca2+ activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[10] NO is a potent vasodilator and a key mediator of bradykinin-induced blood pressure lowering.[2]

-

Prostaglandin Synthesis: B2R signaling can also lead to the activation of phospholipase A2, releasing arachidonic acid, which is then metabolized into prostaglandins, further contributing to inflammation and pain.[2][9]

-

Caption: Bradykinin B2 Receptor Signaling Pathways.

B1 Receptor Signaling

The B1 receptor is primarily coupled to Gαq and its signaling cascade largely mirrors the Gαq-PLC-IP3-Ca2+ pathway described for the B2 receptor.[18][19] The key distinction is its expression pattern; B1R is induced by inflammatory stimuli like cytokines (e.g., IL-1β) and bacterial lipopolysaccharide (LPS), as well as tissue injury.[2][4] Its ligand is not bradykinin itself, but rather its carboxypeptidase-metabolized product, des-Arg9-bradykinin.[5] This system is thus activated during prolonged or chronic inflammatory states.

Caption: Inducible Bradykinin B1 Receptor Signaling.

Quantitative Data

The pharmacological characterization of bradykinin receptors is essential for drug development. The following tables summarize key binding affinity and functional potency data from the literature.

Table 1: Bradykinin Receptor Binding Affinities

| Ligand | Receptor | Preparation | Assay Buffer | Value | Citation(s) |

|---|---|---|---|---|---|

| [³H]-Bradykinin | Human B2 | Recombinant (CHO cells) | N/A | Kd: 0.32 nM | [20] |

| [³H]-Bradykinin | Human B2 | IMR90 Fibroblasts | N/A | Kd: 2.5 nM (high affinity) | [21] |

| [³H]-Bradykinin | Human B2 | IMR90 Fibroblasts | N/A | Kd: 44 nM (low affinity) | [21] |

| Bradykinin | Human B2 | Recombinant (CHO cells) | TES | pKi: 9.25 | [22] |

| Icatibant (Hoe 140) | Human B2 | Recombinant (CHO cells) | TES | pKi: 9.79 | [22] |

| Icatibant (Hoe 140) | Human B2 | Recombinant (CHO cells) | N/A | Ki: 0.60 nM | [20] |

| FR173657 | Human B2 | Recombinant (CHO cells) | TES | pKi: 8.66 | [22] |

| NPC 567 | Human B2 | Recombinant (CHO cells) | N/A | Ki: 7.2 nM | [20] |

| Bradykinin | Rat B2 | Uterus Membranes | TES | pKi: 9.07 | [22] |

| Icatibant (Hoe 140) | Rat B2 | Uterus Membranes | TES | pKi: 9.48 |[22] |

pKi is the negative logarithm of the Ki value.

Table 2: Bradykinin Receptor Functional Potency

| Agonist | Receptor | Assay | Cell Line / Tissue | Value | Citation(s) |

|---|---|---|---|---|---|

| Bradykinin | Human B2 | Calcium Flux | HiTSeeker BDKRB2 | EC₅₀: 2.18 nM | [12] |

| Bradykinin | Human B2 | β-Arrestin Recruitment | HiTSeeker BDKRB2 | EC₅₀: 5.21 nM | [12] |

| Bradykinin | Human B2 | IP₃ Production | hB₂-CHO | pEC₅₀: 8.82 | [22] |

| Bradykinin | Human B2 | PGE₂ Production | IMR90 Fibroblasts | EC₅₀: 4.8 nM | [21] |

| Bradykinin | Rat B2 | IP₃ Production | rB₂-CHO | pEC₅₀: 9.04 |[22] |

pEC₅₀ is the negative logarithm of the EC₅₀ value.

Experimental Protocols

Studying the bradykinin signaling pathway involves a variety of specialized assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled compounds for the B2 receptor by measuring their ability to compete with a radiolabeled ligand.

Objective: To determine the affinity of a test compound for the bradykinin B2 receptor.

Materials:

-

Cells or tissue membranes expressing the B2 receptor (e.g., recombinant CHO cells, human umbilical vein).[22]

-

Radiolabeled ligand: [³H]-Bradykinin.

-

Unlabeled test compounds and reference compounds (e.g., unlabeled Bradykinin, Icatibant).

-

Binding Buffer (e.g., 50 mM TES, pH 6.8, with 1 mM 1,10-phenanthroline, 0.2% BSA, and protease inhibitors).[22]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

-

Filtration manifold.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Nonspecific Binding: Prepare parallel tubes containing a high concentration of unlabeled bradykinin (e.g., 1 µM) to determine nonspecific binding.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting nonspecific binding CPM from total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay

This is a cell-based functional assay to measure the activation of the Gαq pathway by quantifying the increase in intracellular calcium concentration ([Ca²⁺]i) upon receptor stimulation.

Objective: To measure the potency (EC₅₀) of a bradykinin receptor agonist.

Materials:

-

Cells endogenously or recombinantly expressing the B2 receptor (e.g., HiTSeeker BDKRB2 Cell Line, human subcutaneous fibroblasts).[12][23]

-

Cell culture medium and 96-well black, clear-bottom plates.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 NW, Fura-2 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Test agonists (e.g., Bradykinin) at various concentrations.

-

Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and culture them until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye (e.g., Fluo-4 NW) dissolved in assay buffer. Incubate the plate under appropriate conditions (e.g., 30 minutes at 37°C, followed by 30 minutes at room temperature) to allow the dye to enter the cells.[23]

-

Baseline Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Compound Addition: Using the instrument's integrated dispenser, add varying concentrations of the bradykinin agonist to the wells.

-

Signal Detection: Immediately following compound addition, continuously record the fluorescence intensity over time (e.g., for 90-180 seconds). An increase in fluorescence corresponds to an increase in [Ca²⁺]i.

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and maximum response (Emax).

-

References

- 1. remedypublications.com [remedypublications.com]

- 2. Bradykinin - Wikipedia [en.wikipedia.org]

- 3. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 4. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Angioedema - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Pathophysiology of bradykinin and histamine mediated angioedema [frontiersin.org]

- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions [frontiersin.org]

- 11. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 12. innoprot.com [innoprot.com]

- 13. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cryo-EM structures of human bradykinin receptor-Gq proteins complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Diversity of B2 bradykinin receptors with nanomolar affinity expressed in passaged IMR90 human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Differential Receptor Activity of Bradykinin Triacetate at B1 and B2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological and functional differences between the bradykinin B1 and B2 receptors, with a focus on their interaction with bradykinin. Bradykinin triacetate is a salt form of the endogenous peptide bradykinin, and its biological activity is attributable to the bradykinin peptide. This document synthesizes key quantitative data, details common experimental protocols for receptor characterization, and visualizes the distinct signaling pathways associated with each receptor.

Introduction to Bradykinin and its Receptors

Bradykinin is a potent vasoactive nonapeptide generated in the kinin-kallikrein system and is involved in a spectrum of physiological and pathophysiological processes, including inflammation, pain, vasodilation, and smooth muscle contraction.[1][2] Its actions are mediated through two distinct G protein-coupled receptors (GPCRs), designated as the B1 receptor (B1R) and the B2 receptor (B2R).[3][4]

-

Bradykinin B2 Receptor (B2R): The B2R is constitutively expressed in a wide variety of healthy tissues and is considered the primary receptor through which bradykinin exerts its most prominent and acute effects, such as vasodilation and increased vascular permeability.[1][4][5]

-

Bradykinin B1 Receptor (B1R): In contrast, the B1R is typically absent or expressed at very low levels in normal tissues.[1][6] Its expression is significantly upregulated in response to tissue injury, inflammatory cytokines (like IL-1β and TNF-α), and endotoxins.[1][6] This inducibility implicates the B1R in chronic inflammatory conditions and persistent pain states.[3][7]

The primary endogenous ligand for the B2R is bradykinin itself. The B1R, however, is preferentially activated by des-Arg9-bradykinin, a metabolite of bradykinin generated by the action of carboxypeptidases.[6][7][8] This fundamental difference in ligand preference and expression pattern is the cornerstone of their distinct biological roles.

Quantitative Pharmacology: Receptor Binding and Functional Potency

The differential activity of bradykinin at B1 and B2 receptors is quantitatively defined by its binding affinity (Ki/Kd) and functional potency (EC50). Bradykinin exhibits a significantly higher affinity and potency for the B2 receptor compared to the B1 receptor.

Data Presentation

Table 1: Comparative Binding Affinities of Kinin Ligands at Human B1 and B2 Receptors

| Ligand | Receptor | Binding Affinity (Ki or Kd, nM) | Comments |

| Bradykinin | Human B2 | 0.32 - 0.45 nM[9] | High affinity for the constitutively expressed receptor. |

| Bradykinin | Human B1 | >1000 nM[10] | Bradykinin has a very low affinity for the B1 receptor. |

| des-Arg⁹-Bradykinin | Human B1 | ~1-5 nM | The primary, high-affinity endogenous ligand for B1R. |

| des-Arg⁹-Bradykinin | Human B2 | Low Affinity | Significantly less potent at the B2 receptor. |

| Icatibant (HOE 140) | Human B2 | 0.60 - 0.798 nM[9][11] | A potent and specific B2R antagonist. |

| Lys-[Leu⁸]des-Arg⁹-BK | Human B1 | High Affinity | A potent and selective B1R antagonist.[12] |

Note: Affinity values can vary based on experimental conditions, such as the assay buffer's ionic strength and the cell system used.[5][13]

Table 2: Comparative Functional Potency of Kinin Ligands

| Ligand | Receptor | Assay Type | Functional Potency (EC50, nM) |

| Bradykinin | Human B2 | Calcium Mobilization | 2.18 nM[14] |

| Bradykinin | Human B2 | β-arrestin Recruitment | 5.21 nM[14] |

| Lys-des-Arg⁹-BK | Human B1 | Calcium Mobilization | Potent Agonist[10] |

Receptor Signaling Pathways

Both B1R and B2R are GPCRs that, upon activation, initiate intracellular signaling cascades. While they share common elements, particularly in mobilizing intracellular calcium, their coupling efficiencies and downstream effectors can differ.

Bradykinin B2 Receptor Signaling

The B2 receptor primarily couples to Gq and Gi proteins.[4][15]

-

Gq Pathway: Agonist binding to B2R activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[4][16] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[1][17] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to a cascade of downstream phosphorylation events.[1][16]

-

Gi Pathway: B2R can also couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4][15]

-

MAPK Pathway: B2R activation can also stimulate the mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation and migration.[1][4][16]

References

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bradykinin by Raghul Pharmacist | PPTX [slideshare.net]

- 3. Bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 5. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

- 9. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Functional expression of bradykinin B1 and B2 receptors in neonatal rat trigeminal ganglion neurons [frontiersin.org]

- 11. glpbio.com [glpbio.com]

- 12. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. innoprot.com [innoprot.com]

- 15. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Bradykinin Triacetate-Induced Nitric Oxide Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin is a potent, physiologically active nonapeptide (a peptide containing nine amino acid residues) that plays a critical role in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain. It exerts its effects by binding to specific G protein-coupled receptors, primarily the bradykinin B2 receptor, which is constitutively expressed in a wide range of tissues, including the vascular endothelium. Bradykinin triacetate is a salt form of bradykinin, providing stability for research and pharmaceutical applications; in solution, the active component is the bradykinin peptide itself.

One of the most significant actions of bradykinin is its ability to induce vasodilation, a key mechanism in the control of blood flow and pressure. This vasodilation is largely mediated by the release of nitric oxide (NO) from endothelial cells. Understanding the intricate signaling cascades that link bradykinin receptor activation to the synthesis of NO is of paramount importance for drug discovery and the development of novel therapies for cardiovascular and inflammatory diseases. This technical guide provides an in-depth exploration of the core mechanisms, experimental protocols, and quantitative data related to bradykinin-induced NO release.

The Primary Signaling Pathway: B2 Receptor to eNOS Activation

The canonical pathway for bradykinin-induced NO production is initiated by the binding of bradykinin to its B2 receptor (B2R) on the surface of endothelial cells. This interaction triggers a cascade of intracellular events that culminate in the activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for synthesizing NO from L-arginine.

The key steps are as follows:

-

B2 Receptor Activation: Bradykinin binds to the B2R, a Gq protein-coupled receptor.

-

Gq Protein Activation: This binding event activates the associated Gq protein, causing the dissociation of its α and βγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gqα subunit stimulates PLC.

-

IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses to the endoplasmic reticulum (ER) and binds to IP₃ receptors, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Calmodulin (CaM) Activation: The rapid increase in intracellular Ca²⁺ concentration leads to its binding with calmodulin (CaM).

-

eNOS Activation: The Ca²⁺/CaM complex directly binds to and activates eNOS, initiating the synthesis of NO from L-arginine.

Caption: Canonical Bradykinin-B2R signaling pathway leading to NO production.

Modulatory Pathways: Fine-Tuning eNOS Activity

Beyond the primary Ca²⁺/CaM-dependent mechanism, bradykinin-induced eNOS activation is intricately regulated by a series of post-translational modifications and protein-protein interactions. These modulatory pathways ensure a controlled and context-specific release of NO.

Phosphorylation and Dephosphorylation

Bradykinin stimulates a complex pattern of eNOS phosphorylation that can either enhance or inhibit its activity.

-

Activating Phosphorylation (Akt/PKA Pathways): Bradykinin, via the B2R, can activate the PI3K/Akt signaling pathway. Akt (Protein Kinase B) then phosphorylates eNOS at Serine 1177 (Ser1177), a key activating site that increases enzyme activity. Similarly, Protein Kinase A (PKA) has also been shown to mediate rapid, bradykinin-induced phosphorylation of eNOS at Ser1179 (bovine sequence), leading to a significant increase in NO production.

-

Inhibitory Phosphorylation (ERK/MAPK Pathway): In some contexts, bradykinin can also activate the mitogen-activated protein (MAP) kinase pathway, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 can phosphorylate eNOS at Threonine 495 (Thr495), which is an inhibitory site that reduces enzyme activity. This suggests a potential negative feedback loop.

Caption: eNOS phosphorylation pathways modulated by Bradykinin signaling.

Protein-Protein Interactions

The activity of eNOS is also governed by its association with other regulatory proteins.

-

Caveolin-1: In its basal state, eNOS is bound to caveolin-1 in specialized membrane microdomains called caveolae. This interaction keeps eNOS in an inactive state. Upon bradykinin stimulation and the subsequent increase in Ca²⁺, the Ca²⁺/CaM complex displaces caveolin-1 from eNOS, thereby activating the enzyme.

-

Heat Shock Protein 90 (Hsp90): Bradykinin promotes the association of Hsp90 with eNOS. This interaction is crucial for enhancing eNOS activity, likely by facilitating electron flow within the enzyme and promoting Akt-dependent phosphorylation.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on bradykinin-induced NO release and associated phenomena.

Table 1: Bradykinin-Induced Vasodilation and NO Production

| Experimental Model | Parameter Measured | Bradykinin Concentration | Result | Citation |

|---|---|---|---|---|

| Isolated Perfused Rat Heart | Coronary Flow | Dose-dependent | Baseline: 9 ± 2 ml/min; Max: 23 ± 6 ml/min | |

| Cultured Bovine Aortic Endothelial Cells | Arachidonic Acid Release | EC₅₀ = 1.6 ± 0.7 nM | Maximal fourfold increase above basal level | |

| Human Forearm Vasculature | Forearm Blood Flow | 25-500 ng/min | Dose-dependent increase |

| Human Forearm Vasculature | Net t-PA Release | 25-500 ng/min | ~150-fold increase from baseline | |

Table 2: Effect of Inhibitors on Bradykinin-Induced Responses

| Inhibitor | Target | Experimental Model | Bradykinin Concentration | Effect | Citation |

|---|---|---|---|---|---|

| HOE 140 (B2R Antagonist) | B2 Receptor | Cultured Bovine Aortic Endothelial Cells | N/A | Completely inhibited bradykinin-induced arachidonic acid release | |

| L-NMMA | NO Synthase | Asthmatic Patients (in vivo) | N/A | Reduced PD₂₀ for FEV₁ from 138.0 nmol to 11.2 nmol | |

| H-89 | Protein Kinase A (PKA) | Bovine Aortic Endothelial Cells | 10 nM | Blocked the rapid increase in NO production | |

| TMB-8 | Intracellular Ca²⁺ Release | Cultured Bovine Endothelial Cells | N/A | Completely abolished NO production |

| W-7 | Calmodulin | Cultured Bovine Endothelial Cells | N/A | Blocked NO production | |

Experimental Protocols

Accurate assessment of bradykinin-induced NO release requires robust and validated experimental methodologies. Below are detailed protocols for key assays.

Protocol 1: Measurement of Nitric Oxide (Nitrite/Nitrate) via Griess Assay

This colorimetric assay is a common, indirect method to measure NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Materials:

-

Cultured endothelial cells (e.g., HUVECs, BAECs)

-

Cell culture medium (e.g., DMEM)

-

This compound stock solution

-

Phosphate Buffered Saline (PBS)

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

-

-

Nitrate Reductase and cofactors (for nitrate measurement)

-

Sodium nitrite standard solutions (0-100 µM)

-

96-well microplate and plate reader (540 nm)

Procedure:

-

Cell Culture: Plate endothelial cells in a 24-well or 48-well plate and grow to 90-95% confluence.

-

Pre-incubation: Wash cells twice with warm PBS. Replace the medium with a phenol red-free medium and incubate for 1-2 hours to reduce background.

-

Stimulation: Treat cells with various concentrations of bradykinin (e.g., 0.1 nM to 1 µM) or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

-

Sample Collection: Carefully collect the supernatant (culture medium) from each well.

-

Nitrite Measurement (Griess Reaction): a. Pipette 50 µL of each sample and standard into a 96-well plate in triplicate. b. Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate nitrite concentration in the samples by comparing their absorbance to the standard curve generated from the sodium nitrite standards.

(Note: To measure total NOx (nitrite + nitrate), samples must first be incubated with nitrate reductase to convert nitrate to nitrite before performing the Griess reaction.)

Protocol 2: Measurement of eNOS Activity via L-Citrulline Conversion Assay

This is a direct and highly specific assay that measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Cell homogenates or purified eNOS

-

L-[³H]arginine

-

Reaction buffer (e.g., HEPES buffer containing NADPH, Ca²⁺, calmodulin, and other cofactors)

-

Stop buffer (e.g., HEPES buffer with EDTA)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation vials and liquid scintillation counter

Procedure:

-

Sample Preparation: Prepare cell lysates from endothelial cells previously treated with bradykinin or vehicle.

-

Reaction Initiation: In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing L-[³H]arginine. Incubate at 37°C for a specified time (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold stop buffer.

-

Separation of L-Citrulline: a. Apply the reaction mixture to a column containing Dowex resin. b. The resin binds the unreacted positively charged L-[³H]arginine, while the neutral L-[³H]citrulline flows through.

-

Quantification: Collect the eluate containing L-[³H]citrulline into a scintillation vial. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to the eNOS activity in the sample.

Caption: A typical experimental workflow for measuring Bradykinin-induced NO release.

Implications for Drug Development

The bradykinin-B2R-NO signaling axis is a critical target in cardiovascular medicine.

-

ACE Inhibitors: Angiotensin-converting enzyme (ACE) is also known as kininase II, an enzyme that degrades bradykinin. ACE inhibitors, widely used to treat hypertension, increase the local bioavailability of bradykinin by preventing its breakdown. This enhanced bradykinin activity leads to greater NO production, contributing significantly to the vasodilatory and cardioprotective effects of these drugs.

-

Bradykinin Antagonists: The development of specific B2R antagonists has been crucial for research and holds therapeutic potential. These agents can be used to treat conditions where bradykinin is pathologically elevated, such as in certain types of angioedema.

Conclusion

This compound is a powerful tool for studying the profound physiological effects of the bradykinin system. Its ability to stimulate nitric oxide release in the endothelium is governed by a sophisticated network of signaling events, centered on the B2 receptor and the activation of eNOS. The primary pathway involves a Gq-PLC-IP₃-Ca²⁺/CaM cascade, which is further modulated by a complex interplay of phosphorylation events and protein-protein interactions. A thorough understanding of these core mechanisms, supported by robust quantitative and methodological data, is essential for researchers and drug development professionals aiming to leverage this pathway for therapeutic benefit in cardiovascular and inflammatory diseases.

Methodological & Application

Application Notes and Protocols for Bradykinin Triacetate in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for studying the effects of bradykinin triacetate in various in vitro cell culture assays. Bradykinin, a potent inflammatory mediator, exerts its effects through the activation of two G-protein coupled receptors (GPCRs), the B1 and B2 receptors.[1] Understanding the signaling pathways and cellular responses initiated by bradykinin is crucial for the development of therapeutics targeting a range of inflammatory conditions, pain, and cardiovascular diseases.[1][2]

Data Summary: Bradykinin Receptor Activation

The following table summarizes the half-maximal effective concentration (EC50) values for bradykinin in different in vitro assays, providing a reference for expected potency.

| Receptor | Assay Type | Cell Line | Agonist | EC50 (M) | Source |

| B2 | Calcium Flux | HiTSeeker BDKRB2 Cell Line | Bradykinin | 2.18 x 10⁻⁹ | [3] |

| B2 | β-arrestin Recruitment | HiTSeeker BDKRB2 Cell Line | Bradykinin | 5.21 x 10⁻⁹ | [3] |

| B2 | Cytosolic Ca²⁺ Mobilization | CHO cells expressing human B2 receptor | Bradykinin | 1.55 x 10⁻¹⁰ | [4] |

Signaling Pathways of Bradykinin Receptors

Bradykinin receptors are coupled to G-proteins and their activation initiates a cascade of intracellular signaling events.[5] The B2 receptor is constitutively expressed in many cell types, while the B1 receptor is typically induced during inflammation.[1] Both receptors are primarily associated with the Gαq/11 protein, leading to the activation of phospholipase C (PLC).[3][5][6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6] These events can lead to various cellular responses, including cell proliferation, migration, and the production of inflammatory mediators.[5][7]

Experimental Protocols

The following are detailed protocols for common in vitro assays used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of bradykinin receptors.[1][3] It is a common method for assessing the agonist or antagonist properties of compounds targeting B1 or B2 receptors.

Experimental Workflow:

Materials:

-

Cells expressing bradykinin B1 or B2 receptors (e.g., HEK293, CHO, or commercially available stable cell lines).[8][9]

-

Cell culture medium (e.g., DMEM or Ham's F12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Microplate reader with fluorescence detection capabilities.

Protocol:

-

Cell Culture: Culture cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to attach overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.

-

Remove the culture medium from the wells and add the dye-loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound or other test compounds in the assay buffer.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the diluted compounds to the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding bradykinin.[4]

-

-

Fluorescence Measurement:

-

Immediately place the microplate in the reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over a set period.[4]

-

-

Data Analysis:

-

Determine the change in fluorescence intensity over baseline for each well.

-

Plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated bradykinin receptor, a key event in GPCR desensitization and signaling.[3]

Materials:

-

Cells co-expressing a bradykinin receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., using enzyme fragment complementation technology).

-

Cell culture medium.

-

This compound.

-

Substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Protocol:

-

Cell Culture and Plating: Follow the same procedure as for the calcium mobilization assay.

-

Compound Addition:

-

Prepare serial dilutions of this compound or other test compounds in the assay buffer.

-

Add the diluted compounds to the wells.

-

-

Incubation: Incubate the plate at 37°C for a specified time to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection:

-

Add the reporter enzyme substrate according to the manufacturer's protocol.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Plot the signal as a function of compound concentration and fit the data to determine the EC50 or IC50.

-

Receptor Internalization Assay

This assay quantifies the ligand-induced internalization of bradykinin receptors from the cell surface.[10]

Materials:

-

Cells expressing a fluorescently tagged bradykinin receptor (e.g., GFP-tagged).[10]

-

Cell culture medium.

-

This compound.

-

High-content imaging system or fluorescence microscope.

-

Image analysis software.

Protocol:

-

Cell Culture and Plating: Seed cells expressing the fluorescently tagged receptor onto imaging-compatible plates or coverslips.

-

Compound Treatment:

-

Treat the cells with different concentrations of this compound.

-

Include an untreated control group.

-

-

Incubation: Incubate the cells at 37°C for a time course (e.g., 15, 30, 60 minutes) to allow for receptor internalization.

-

Imaging:

-

Fix the cells if necessary.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

-

Image Analysis:

-

Use image analysis software to quantify the internalization of the fluorescently tagged receptors. This can be done by measuring the decrease in membrane fluorescence or the increase in intracellular vesicles containing the receptor.[10]

-

-

Data Analysis:

-

Plot the extent of internalization as a function of bradykinin concentration and time.

-

These protocols provide a foundation for investigating the in vitro effects of this compound. The specific cell types, reagent concentrations, and incubation times may need to be optimized for your particular experimental system.

References

- 1. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 2. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bradykinin receptor B1 Cell Line – Cells Online [cells-online.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. innoprot.com [innoprot.com]

Application Notes and Protocols for Bradykinin Triacetate Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting bradykinin triacetate receptor binding assays. It is intended for researchers, scientists, and professionals involved in drug development who are investigating the interactions of various compounds with bradykinin receptors.

Introduction

Bradykinin is a potent inflammatory mediator that exerts its effects through two main G protein-coupled receptors (GPCRs), the B1 and B2 receptors.[1][2] The B2 receptor is constitutively expressed in a wide range of healthy tissues, mediating acute inflammatory responses such as vasodilation, edema, and pain.[1][3][4] In contrast, the B1 receptor is typically absent in healthy tissues but its expression is induced by tissue injury and inflammation, playing a role in chronic inflammatory conditions.[1][2][3] The distinct roles of these receptors make them attractive targets for the development of therapeutics for various inflammatory diseases and pain.[3][5]

Receptor binding assays are fundamental tools for characterizing the affinity and selectivity of novel compounds for bradykinin receptors. These assays are crucial for screening potential drug candidates and understanding their structure-activity relationships. The most common type of assay is the competitive radioligand binding assay, which measures the ability of a test compound to displace a radiolabeled ligand from the receptor.[6][7]

Signaling Pathways

Bradykinin receptors are coupled to G proteins, primarily Gq and Gi.[1][8] Activation of the B2 receptor by bradykinin stimulates Gq, which in turn activates phospholipase C (PLC).[1][9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10] The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] These signaling cascades ultimately lead to the various physiological and pathological effects of bradykinin.[9]

Caption: Bradykinin B2 Receptor Signaling Pathway.

Data Presentation

The following tables summarize key quantitative data from various bradykinin receptor binding assays.

Table 1: Dissociation Constants (Kd) of Radioligands for Bradykinin Receptors

| Radioligand | Receptor | Preparation | Kd (nM) | Reference |

| [³H]bradykinin | B2 | Rabbit ileum smooth muscle membranes | 0.65 | [11] |

| [³H]bradykinin | B2 | Pig ileum smooth muscle membranes | 0.33 | [11] |

| [³H]bradykinin | B2 | Recombinant human B2 receptor | 0.32 | [12] |

| [¹²⁵I]Tyr-Gly-Lys-Aca-Lys-des-Arg⁹-BK | B1 | Rabbit aortic smooth muscle cells | ~0.2 | [13] |

| [³⁵S]compound A | B1 | Cloned human B1 receptor | 0.012 | [14] |

| [³⁵S]compound A | B1 | Cloned rabbit B1 receptor | 0.064 | [14] |

| [³⁵S]compound A | B1 | Cloned dog B1 receptor | 0.37 | [14] |

Table 2: Inhibition Constants (Ki) and IC50 Values of Various Ligands for Bradykinin Receptors

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Bradykinin | B2 | Competition Binding | 0.41 | [12] | |

| Npc 567 | B2 | Competition Binding | 9.1 | [12] | |

| MEN16132 | B2 | Competition Binding | 0.04 (pKi 10.4) | [11] | |

| Icatibant | B2 | Competition Binding | 0.08 (pKi 10.1) | [11] | |

| Compound A | B1 | Competition Binding | 0.016 | [14] | |

| HTK01083 | B1 | Competition Binding | 30.5 | [15] | |

| HTK01146 | B1 | Competition Binding | 24.8 | [15] | |

| Bradykinin | B2 (Calcium Assay) | Functional | EC50: 2.18 | [16] | |

| Bradykinin | B2 (β-arrestin) | Functional | EC50: 5.21 | [16] |

Experimental Protocols

Radioligand Competition Binding Assay for Bradykinin B2 Receptor

This protocol provides a general method for a competitive radioligand binding assay to determine the affinity of test compounds for the bradykinin B2 receptor.

Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells or tissues expressing the bradykinin B2 receptor (e.g., CHO or HEK293 cells transfected with the human B2 receptor, or tissue homogenates from rabbit or pig ileum).[11][14]

-

Radioligand: [³H]bradykinin.

-

Non-specific Binding Control: Unlabeled bradykinin at a high concentration (e.g., 1 µM).[12]

-

Test Compounds: A series of dilutions of the compounds to be tested.

-

Assay Buffer: e.g., 20 mM HEPES, 125 mM NaCl, 5 mM KCl, with protease inhibitors such as 140 µg/mL bacitracin.

-

96-well Filter Plates: With glass fiber filters.

-

Scintillation Fluid.

-

Microplate Scintillation Counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds and a high concentration solution of unlabeled bradykinin in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, cell membranes, and [³H]bradykinin.

-

Non-specific Binding: Unlabeled bradykinin, cell membranes, and [³H]bradykinin.

-

Test Compound: Test compound dilution, cell membranes, and [³H]bradykinin.

-

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).[12]

-

Separation of Bound and Free Ligand: Transfer the contents of the wells to a 96-well filter plate and wash rapidly with ice-cold assay buffer to separate the membrane-bound radioligand from the free radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers studying bradykinin receptors. By utilizing these methods, scientists can effectively screen and characterize novel compounds, contributing to the development of new therapeutics for a range of inflammatory and pain-related disorders. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological processes and experimental procedures.

References

- 1. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 2. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. Bradykinin increases BP in endotoxemic rat: functional and biochemical evidence of angiotensin II AT1/bradykinin B2 receptor heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Ready-to-Assay™ B2 Bradykinin Receptor Frozen Cells | HTS041RTA [merckmillipore.com]

- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. Development of a binding assay for the B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological characterization and radioligand binding properties of a high-affinity, nonpeptide, bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radiolabeled R954 Derivatives for Imaging Bradykinin B1 Receptor Expression with Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. innoprot.com [innoprot.com]

Application Notes: Bradykinin Triacetate in Smooth Muscle Contraction Studies

Introduction

Bradykinin is a physiologically active nonapeptide that plays a significant role in inflammation, pain, and blood pressure regulation.[1] It exerts potent effects on various tissues, including the contraction of non-vascular smooth muscle found in the bronchus, gut, and urogenital tract.[1][2] Bradykinin triacetate is a stable salt form of bradykinin, making it suitable for experimental use in solution. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in studying smooth muscle contraction.

Mechanism of Action

Bradykinin primarily mediates its effects on smooth muscle through the activation of the Bradykinin B2 receptor, a G protein-coupled receptor (GPCR) that is constitutively expressed in healthy tissues.[3][4][5][6] The B1 receptor is typically expressed at low levels but can be upregulated during tissue injury and inflammation.[1][4]

Upon binding to the B2 receptor, bradykinin initiates a dual signaling cascade involving Gαq/11 and Gα12/13 proteins.[3][7]

-

Gαq/11 Pathway: Activation of the Gαq/11 protein stimulates phospholipase C (PLC).[3][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[3][5][8]

-

Gα12/13 Pathway: The Gα12/13 pathway activates the RhoA-Rho kinase (ROCK) signaling cascade.[7] ROCK inhibits myosin light chain phosphatase, which increases the phosphorylation of myosin light chain, thereby enhancing the sensitivity of the contractile apparatus to Ca2+.[7]

The culmination of these pathways is a significant increase in intracellular Ca2+ concentration and enhanced myofilament Ca2+ sensitivity, leading to robust smooth muscle contraction.[2][7]

Caption: Bradykinin B2 receptor signaling pathway in smooth muscle cells.

Quantitative Data Summary

The following table summarizes key quantitative parameters for bradykinin-induced effects in various smooth muscle preparations.

| Parameter | Value | Tissue / Cell Type | Species | Citation |

| EC₅₀ | 1.2 µM | Urinary Bladder Detrusor | Mouse | [7] |

| log EC₅₀ | -8.7 M | Tracheal Smooth Muscle Cells | Bovine | [9][10] |

| pEC₅₀ (IP Accumulation) | 7.53 | Vascular Smooth Muscle Cells | Rat | [11][12] |

| pEC₅₀ ([Ca²⁺]i Peak) | 7.69 | Vascular Smooth Muscle Cells | Rat | [11][12] |

| Kᴅ (Binding Affinity) | 1.2 ± 0.2 nM | Vascular Smooth Muscle Cells | Rat | [11][12] |

| pKB (HOE-140 Antagonist) | 8.3 - 8.7 | Vascular Smooth Muscle Cells | Rat | [11][12] |

Experimental Protocols

Protocol 1: Isolated Smooth Muscle Tissue Bath Assay

This protocol details the measurement of isometric contractions of isolated smooth muscle strips in response to bradykinin.

Caption: Experimental workflow for isolated smooth muscle contraction assay.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize the animal (e.g., guinea pig, rat) according to institutional guidelines.

-

Immediately dissect the desired tissue (e.g., trachea, urinary bladder, ileum) and place it in cold, oxygenated Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).

-

Carefully clean the tissue of adherent fat and connective tissue. Prepare smooth muscle strips of appropriate dimensions (e.g., 2 mm wide x 10 mm long).

-

-

Mounting and Equilibration:

-

Mount the tissue strips in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with carbogen (95% O₂, 5% CO₂).[13]

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.[13]

-

Apply an optimal resting tension (e.g., 1.0 g for rat bladder) and allow the tissue to equilibrate for at least 45-60 minutes. Wash the tissue with fresh buffer every 15 minutes.

-

-

Bradykinin Administration:

-

Prepare a stock solution of this compound in distilled water. Fresh solutions should be prepared daily.[14]

-

To determine potency, construct a cumulative concentration-response curve. Add bradykinin to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[7]

-

Allow the response to each concentration to reach a stable plateau before adding the next concentration.

-

-

Data Analysis:

-

Record the contractile force in grams or millinewtons.

-

Normalize the responses by expressing them as a percentage of the maximum contraction induced by a reference agonist, such as 60 mM KCl.

-

Plot the normalized response against the logarithm of the bradykinin concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

-

Protocol 2: Intracellular Calcium ([Ca²⁺]i) Measurement in Cultured Smooth Muscle Cells

This protocol describes how to measure changes in intracellular calcium in cultured smooth muscle cells using a fluorescent indicator.

Methodology:

-

Cell Culture:

-

Culture primary smooth muscle cells (e.g., human bronchial or vascular smooth muscle cells) on glass coverslips or in 96-well black-walled plates until they reach 70-80% confluency.

-

-

Fluorescent Dye Loading:

-

Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing Ca²⁺ and Mg²⁺.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 2-5 µM), in HBSS. Incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove any extracellular dye.

-

-

Calcium Measurement:

-

Place the coverslip on the stage of a fluorescence microscope or the plate into a microplate reader equipped with a fluorescence detector.[15]

-

Establish a stable baseline fluorescence reading (Excitation ~488 nm, Emission ~520 nm for Fluo-4).

-

Add this compound solution directly to the cells to achieve the desired final concentration.

-

Record the change in fluorescence intensity over time. The increase in fluorescence is proportional to the increase in intracellular calcium concentration.[15][16]

-

-

Data Analysis:

-

Quantify the response by measuring the peak fluorescence intensity change (ΔF) from the baseline (F₀). The response is often expressed as the ratio ΔF/F₀.

-

To calibrate the signal, at the end of the experiment, add a calcium ionophore like ionomycin to determine the maximum fluorescence (Fmax), followed by a calcium chelator like EGTA to determine the minimum fluorescence (Fmin).[15]

-

Concentration-response curves can be generated by stimulating cells with various concentrations of bradykinin.

-

References

- 1. Bradykinin - Wikipedia [en.wikipedia.org]

- 2. [On the mode of action of bradykinin on smooth muscle (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle [frontiersin.org]

- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 7. Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of MAPK activation by bradykinin in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological and functional characterization of bradykinin receptors in rat cultured vascular smooth muscle cells [pubmed.ncbi.nlm.nih.gov]

- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 13. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]

- 14. gdc-0879.com [gdc-0879.com]

- 15. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes: Utilizing Bradykinin Triacetate in Vasodilation Research

Introduction

Bradykinin is a potent, physiologically active nonapeptide that plays a crucial role in inflammation and blood pressure regulation.[1][2] It functions as a powerful endothelium-dependent vasodilator, making it an indispensable tool in cardiovascular research.[1][3] Bradykinin triacetate, a stable salt form of the peptide, is frequently used in experimental settings to investigate vascular homeostasis, endothelial function, and the mechanisms underlying various cardiovascular diseases.[3][4] Its primary action is to relax vascular smooth muscle, which increases blood vessel diameter and lowers blood pressure.[3] This is achieved through its interaction with specific receptors on endothelial cells, triggering a cascade of signaling events that lead to the production of vasodilatory molecules.[4][5]

Mechanism of Action

Bradykinin exerts its effects primarily by binding to the B2 receptor, a G protein-coupled receptor (GPCR) that is constitutively expressed on endothelial cells.[1][2][5] This binding event initiates a complex intracellular signaling cascade:

-

G-Protein Activation: The activated B2 receptor couples with G proteins, particularly Gαq/11 and Gαi.[2][5]

-

Phospholipase C (PLC) Activation: The Gαq/11 subunit activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[5]

-

Activation of Vasodilator Synthesis: The increase in intracellular Ca2+ activates several key enzymes:

-

Endothelial Nitric Oxide Synthase (eNOS): This enzyme produces nitric oxide (NO), a highly potent vasodilator.[3] NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.

-

Phospholipase A2: This leads to the production of arachidonic acid, which is then converted into various prostanoids, including the vasodilator prostacyclin (PGI2).[1][3]

-

-

Smooth Muscle Relaxation:

-

In smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.

-

Prostacyclin acts on its own receptors on smooth muscle cells, increasing cyclic adenosine monophosphate (cAMP) and also contributing to relaxation.

-

-

Endothelium-Derived Hyperpolarizing Factor (EDHF): Bradykinin can also stimulate the release of EDHF, which causes hyperpolarization of the vascular smooth muscle cell membrane, leading to relaxation.[4][6] This pathway is particularly important in smaller resistance arteries.[6]

Caption: Bradykinin signaling cascade in endothelial cells leading to vasodilation.

Experimental Protocols

The following protocols provide detailed methodologies for assessing bradykinin-induced vasodilation in both ex vivo and in vivo models.

Protocol 1: Ex Vivo Vasodilation Assay Using Wire Myography

This protocol details the assessment of bradykinin's vasodilatory effect on isolated arterial segments, a common method for studying vascular reactivity.

1. Materials and Reagents:

-

This compound Stock Solution (1 mM in sterile water)

-

Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)

-

Phenylephrine (PE) or U46619 (thromboxane A2 analogue) for pre-constriction

-

Acetylcholine (ACh) for endothelium integrity check

-

Wire Myograph System

-

Dissection microscope and tools

-

Carbogen gas (95% O2, 5% CO2)

2. Method:

-

Vessel Isolation and Mounting:

-

Humanely euthanize the experimental animal (e.g., rat, mouse) according to approved institutional guidelines.

-

Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold Krebs-Henseleit buffer.

-

Under a dissection microscope, clean the artery of adhering fat and connective tissue and cut it into 2-3 mm rings.

-

Mount the arterial rings on the two wires of the wire myograph jaws within the organ bath chamber containing Krebs-Henseleit buffer.[7]

-

-

Equilibration and Viability Check:

-

Maintain the organ bath at 37°C and continuously bubble with carbogen gas.

-

Allow the rings to equilibrate for 60-90 minutes under a standardized resting tension.

-

To check for viability, induce contraction by adding a high potassium salt solution (e.g., 60 mM KCl). A robust contractile response indicates healthy tissue.[7] Wash the rings with fresh buffer and allow them to return to baseline.

-

-

Endothelium Integrity Test:

-